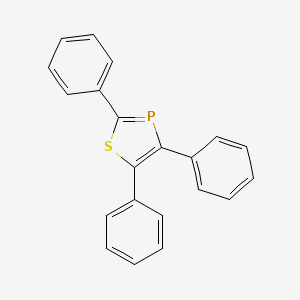
2,4,5-Triphenyl-1,3-thiaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Triphenyl-1,3-thiaphosphole is an organophosphorus compound characterized by a thiaphosphole ring substituted with three phenyl groups at the 2, 4, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenyl-1,3-thiaphosphole typically involves the reaction of a suitable phosphine precursor with sulfur and phenyl-substituted reagents. One common method includes the cyclization of a phosphine sulfide with phenyl-substituted acetylenes under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also focus on ensuring the safety and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Triphenyl-1,3-thiaphosphole can undergo various chemical reactions, including:
Oxidation: The thiaphosphole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiaphosphole ring to its corresponding phosphine derivative.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,4,5-Triphenyl-1,3-thiaphosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biology and Medicine: Research is ongoing into its potential use as a bioactive molecule, particularly in the development of new pharmaceuticals and therapeutic agents.
Industry: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2,4,5-Triphenyl-1,3-thiaphosphole exerts its effects depends on its application:
In Catalysis: It acts as a ligand, coordinating to metal centers and facilitating various catalytic processes.
In Organic Electronics: The compound’s electronic properties allow it to participate in charge transport and light-emitting processes.
In Biological Systems: Its potential bioactivity may involve interactions with specific molecular targets, such as enzymes or receptors, though detailed mechanisms are still under investigation.
Comparación Con Compuestos Similares
2,4,5-Triphenyl-1,3-phosphole: Similar structure but lacks the sulfur atom, leading to different electronic properties.
2,4,5-Triphenyl-1,3-oxaphosphole: Contains an oxygen atom instead of sulfur, affecting its reactivity and applications.
2,4,5-Triphenyl-1,3-selenaphosphole:
Uniqueness: 2,4,5-Triphenyl-1,3-thiaphosphole is unique due to the presence of the sulfur atom in the thiaphosphole ring, which imparts distinct electronic and chemical properties compared to its oxygen and selenium analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Propiedades
Número CAS |
113347-85-6 |
|---|---|
Fórmula molecular |
C21H15PS |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2,4,5-triphenyl-1,3-thiaphosphole |
InChI |
InChI=1S/C21H15PS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
IPCFAHIPZZLNFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SC(=P2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


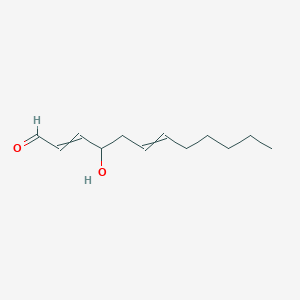
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
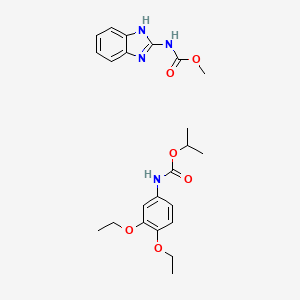
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
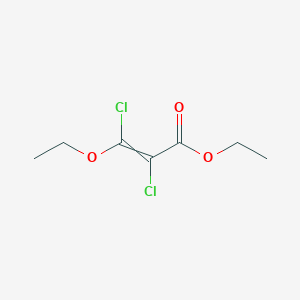
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)

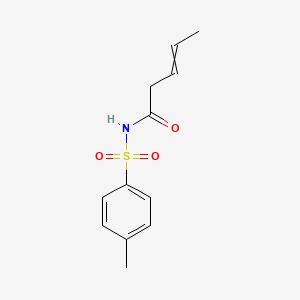
![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
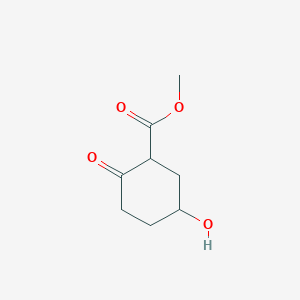
![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
